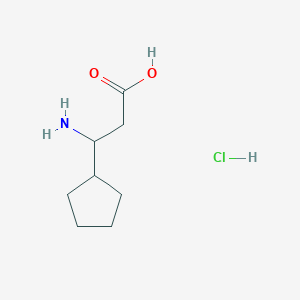
3-Amino-3-cyclopentylpropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclopentylpropanoicacidhydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopentylpropanoicacidhydrochloride typically involves the reaction of cyclopentyl derivatives with amino acids under controlled conditions. One common method involves the use of cyclopentyl bromide and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Amino Group Reactions
The protonated amino group (-NH₃⁺Cl⁻) participates in acid-base and nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride or acetic anhydride to form amide derivatives under basic conditions .
Example:
3-Amino-3-cyclopentylpropanoic acid hydrochloride+Ac2O→3-Acetamido-3-cyclopentylpropanoic acid -
Schiff Base Formation : Forms imines with aldehydes/ketones in aqueous or alcoholic media, a reaction relevant to enzyme cofactor interactions (e.g., pyridoxal phosphate) .
Carboxylic Acid Reactions
The -COOH group undergoes typical acid-derived transformations:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield esters .
Example:
3-Amino-3-cyclopentylpropanoic acid+CH3OHH+Methyl 3-amino-3-cyclopentylpropanoate -
Decarboxylation : Loses CO₂ under thermal or enzymatic conditions, forming 3-cyclopentylpropylamine derivatives.
Cyclopentyl Substituent Effects
The cyclopentyl ring influences reactivity through steric and electronic effects:
-
Steric Hindrance : Limits nucleophilic attack at the β-carbon but stabilizes intermediates via hyperconjugation.
-
Ring-Opening Reactions : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the cyclopentyl group may undergo partial oxidation to cyclopentanone derivatives .
Hydrochloride-Specific Behavior
The hydrochloride salt enhances solubility in polar solvents and modifies reaction pathways:
-
Neutralization : Treatment with NaOH yields the free base, altering solubility and reactivity .
3-Amino-3-cyclopentylpropanoic acid hydrochloride+NaOH→3-Amino-3-cyclopentylpropanoate Na⁺+H2O+Cl− -
Ion-Exchange Reactions : Competes with other cations (e.g., Ag⁺) in precipitation reactions .
Comparative Reactivity with Structural Analogs
Key differences in reactivity among related compounds are summarized below:
Mechanistic Insights from Enzyme Studies
Though primarily pharmacological, interactions with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) reveal:
Scientific Research Applications
3-Amino-3-cyclopentylpropanoicacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopentylpropanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
3-Amino-3-phenylpropanoic acid: Contains a phenyl ring instead of a cyclopentyl ring.
3-Amino-3-methylpropanoic acid: Has a methyl group instead of a cyclopentyl ring.
Uniqueness
3-Amino-3-cyclopentylpropanoicacidhydrochloride is unique due to its cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-amino-3-cyclopentylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(5-8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H |
InChI Key |
XSECLDXLOZPJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















